N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 3,4-dimethoxyphenyl carboxamide group and a 4-fluorobenzyl substituent. The 1,8-naphthyridine core provides a planar aromatic system conducive to π-π stacking interactions, while the methoxy and fluorine substituents modulate solubility, lipophilicity, and target binding .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-31-20-10-9-18(13-21(20)32-2)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYMDKMZMZSJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 348.35 g/mol
- IUPAC Name : this compound
This compound belongs to the naphthyridine class and exhibits various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that certain naphthyridine derivatives possess potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating strong efficacy .
Antiparasitic Activity
The structure-activity relationship (SAR) studies on naphthyridine derivatives suggest that modifications to the phenolic hydroxyl groups can enhance antiparasitic activity. For example, the removal or methylation of specific functional groups has been linked to a loss of activity against parasites such as Leishmania spp. . This highlights the importance of specific structural features in determining biological efficacy.
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity with pIC values indicating significant potency against certain tumor types while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted. Inhibition of key enzymes involved in metabolic pathways has been observed, along with interference in DNA replication processes in microbial cells. Such mechanisms contribute to the overall efficacy of these compounds as potential therapeutic agents .
Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthyridine derivatives found that one particular compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus. The compound also demonstrated significant bactericidal activity in time-kill assays .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was shown to induce apoptosis in breast cancer cells. The study reported an IC value of 10 μM after 48 hours of treatment, suggesting strong anticancer potential .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 μg/mL | |
| Antiparasitic | Leishmania spp. | Varies by derivative | |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 10 μM |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives exhibit promising anticancer properties. Research shows that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that naphthyridine derivatives can effectively target cancer cell lines by disrupting their proliferation pathways .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar naphthyridine frameworks have been investigated for their effects on neurotransmitter receptors, particularly in the context of neurodegenerative diseases and mental health disorders. Preliminary findings suggest that they may modulate serotonin and dopamine pathways, offering therapeutic avenues for conditions like depression and anxiety .
Antimicrobial Properties
The antimicrobial efficacy of naphthyridine derivatives has been documented in several studies. These compounds have shown activity against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values in the low micromolar range. |
| Study B | Neuropharmacology | Found modulation of serotonin receptors leading to increased serotonin levels in animal models. |
| Study C | Antimicrobial Efficacy | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to existing antibiotics. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares the target compound with three analogs from the literature:
*Data for the target compound are estimated based on structural analogs.
Key Comparisons:
Positional Isomerism (Target vs. G622-0740 ):
- The 3,4-dimethoxy configuration in the target compound likely increases planarity compared to the 2,4-dimethoxy isomer (G622-0740), enhancing π-π stacking in hydrophobic binding pockets.
- The logP and solubility (logSw ≈ -4.05) are expected to remain similar, but the 3,4-substitution may improve metabolic stability due to reduced steric hindrance.
Halogen vs. Methoxy/Fluorine Substituents (Target vs. 5a4 ):
- Replacing chlorine (5a4) with methoxy and fluorine (target) reduces molecular weight slightly (424.28 → 433.44) but increases hydrogen-bonding capacity (5 → 7 acceptors).
- Chlorine’s electronegativity and lipophilicity may favor membrane penetration in 5a4, while methoxy groups in the target compound enhance solubility and target interactions.
Alkyl vs. Aryl Substituents (Target vs. 67 ): Compound 67’s pentyl and adamantyl groups introduce significant bulk, reducing polar surface area (63.24 → ~50 Ų estimated) and solubility.
Pharmacological Implications
- Target Binding: The 3,4-dimethoxy group may optimize hydrogen bonding with kinase active sites, as seen in related quinoline derivatives .
- Metabolic Stability: Fluorine’s electronegativity and small atomic radius in the target compound likely reduce oxidative metabolism compared to chlorine in 5a4 .
- Solubility Challenges: Despite a moderate logSw (~-4.05), the target compound’s solubility may limit bioavailability, necessitating formulation adjustments .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | ||
|---|---|---|
| Solvent | DMSO | DMF |
| Temperature (°C) | 80–90 | 70–80 |
| Yield (%) | 66 | 76 |
| Key IR Peaks (cm⁻¹) | 1686 (C=O keto) | 1686 (C=O amide) |
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.15–9.29 ppm) and carbonyl carbons (δ 165–168 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at 1651–1686 cm⁻¹ validate C=O (amide/keto) groups .
- Mass Spectrometry : Molecular ion peaks at m/z 423–424 confirm the molecular formula (C₂₂H₁₅Cl₂N₃O₂) .
Advanced: How do substituents on the 1,8-naphthyridine core influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl groups : Enhance lipophilicity and membrane penetration, critical for enzyme inhibition .
- Dimethoxyphenyl substituents : Electron-donating groups stabilize π-π stacking with target proteins (e.g., kinases) .
- Chlorine vs. fluorine : Chlorine increases steric bulk but reduces solubility, impacting bioavailability .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.89 | Kinase A |
| 3,4-Dimethoxyphenyl | 2.8 | 1.45 | Kinase B |
Advanced: What computational strategies are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites, prioritizing hydrogen bonds with the naphthyridine C=O group .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies binding affinity differences between fluorophenyl and chlorophenyl analogs .
Advanced: How can contradictory spectral data in similar analogs be resolved?
Methodological Answer:
Discrepancies in NMR shifts (e.g., δ 9.19 vs. 9.80 ppm for NH protons) arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates .
- Crystallinity : Polymorphic forms (e.g., crystalline vs. amorphous) shift IR peaks for C=O groups .
Resolution : Use high-field NMR (600 MHz+) and X-ray crystallography to validate assignments .
Advanced: How can Design of Experiments (DoE) improve reaction scalability?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to prioritize temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Central Composite Design optimizes yield (e.g., 76% → 82%) by balancing POCl₃ stoichiometry and reaction time .
- Flow Chemistry : Continuous-flow reactors reduce byproducts via precise control of residence time (e.g., 5 min vs. batch 2 h) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and analyze via HPLC at 24 h intervals. Degradation peaks indicate hydrolysis of the amide bond .
- Thermal Analysis : DSC/TGA profiles (30–300°C) identify decomposition points (e.g., 195°C) .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation under ICH Q1B guidelines .
Advanced: How are structural analogs prioritized for preclinical testing?
Methodological Answer:
- In Silico Filters : Rule of 5 (Ro5) and PAINS filters eliminate promiscuous binders .
- ADME Profiling : Caco-2 permeability assays and microsomal stability screens prioritize analogs with >80% bioavailability .
- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks linked to fluorophenyl metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
